![molecular formula C7H10N2O2 B13925153 2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
2,7-Diazaspiro[4.4]nonane-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diazaspiro[4.4]nonane-1,8-dione is a heterocyclic compound with a unique spiro structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.4]nonane-1,8-dione typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. One common method includes the cyclization of diamines with succinic anhydride in the presence of a base, such as triethylamine, to form the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Diazaspiro[4.4]nonane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,7-Diazaspiro[4.4]nonane-1,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticonvulsant and neuroprotective agent.
Industry: Utilized in the production of advanced materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of 2,7-Diazaspiro[4.4]nonane-1,8-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- 1,7-Diazaspiro[4.4]nonane-2,8-dione
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Comparison: 2,7-Diazaspiro[4.4]nonane-1,8-dione is unique due to its specific spiro structure and the presence of two nitrogen atoms in the ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2,7-diazaspiro[4.4]nonane-1,8-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-3-7(4-9-5)1-2-8-6(7)11/h1-4H2,(H,8,11)(H,9,10) |
Clave InChI |
HHIZETPPMBBXOI-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C12CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


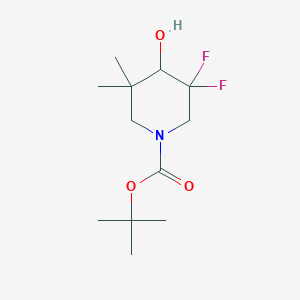
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)

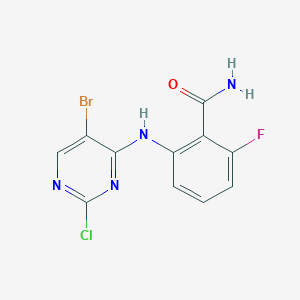
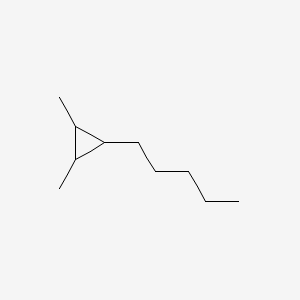
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)


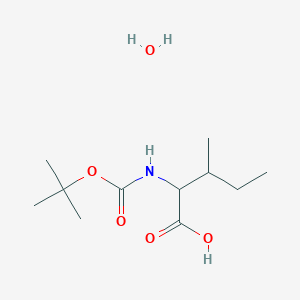
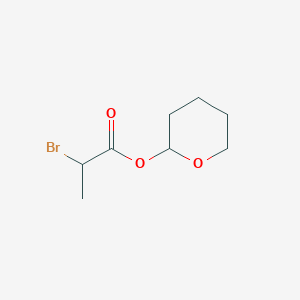

![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
